3,4-Divanillyltetrahydrofuran
Overview
Description
3,4-Divanillyltetrahydrofuran, also known as Divanil or DVTHF, is a lignan found in the stinging nettle root Urtica dioica . It can also be found in other plant sources such as flax seed . The compound has been used for many years due to its health benefits .
Molecular Structure Analysis
The molecular formula of 3,4-Divanillyltetrahydrofuran is C20H24O5 . Its average mass is 344.402 Da and its monoisotopic mass is 344.162384 Da .Scientific Research Applications
Pharmacokinetics in Rats : 3,4-DVN is a major active component of nettle root, used by bodybuilders for increasing steroid hormones. A study developed a method to determine its pharmacokinetics profiles in rats' plasma, which is crucial for understanding its pharmacological activities (Shan et al., 2016).
Binding to Sex Hormone-Binding Globulin (SHBG) : 3,4-DVN has shown high binding affinity to human SHBG, suggesting a competitive inhibition of the SHBG-5 alpha-dihydrotestosterone (DHT) interaction. This high binding affinity is noteworthy among lignans, a group of chemical compounds found in plants (Schöttner, Spiteller, & Gansser, 1998). Another study also confirmed the strong affinity of 3,4-DVN to SHBG, discussing its potential benefits in treating benign prostatic hyperplasia (BPH) (Schöttner, Gansser, & Spiteller, 1997).
Biomedical Dopamine Sensor Development : Polyurethane films synthesized with 3,4-DVN have been utilized in the development of a biomedical dopamine sensor. These films demonstrated good thermal stability and adhesive properties, making them suitable for amperometric applications (Savan et al., 2016).
Copolymerization with Cyclic Ethers : Though 3,4-DVN itself does not homopolymerize, it has been shown to copolymerize with cyclic ethers like propylene oxide and epichlorohydrin. This study is significant in the field of polymer science, revealing the potential of 3,4-DVN in creating new polymer materials (Malanga & Vogl, 1982).
Crystal Structure Analysis : Research on the crystal structures of lignans, including 3,4-DVN, has provided insights into their molecular geometry, which is crucial for understanding their biological activities (Lundquist & Stomberg, 2009).
Future Directions
One study found that 3,4-Divanillyltetrahydrofuran, one of the main active components of Urtica fissa, exerted potential therapeutic effects on testicular injury and hypogonadism caused by diabetes through activating the expression of Nur77 and testosterone synthesis-related proteins . This suggests that 3,4-Divanillyltetrahydrofuran could have potential applications in the treatment of hypogonadism in diabetes .
properties
IUPAC Name |
4-[[4-[(4-hydroxy-3-methoxyphenyl)methyl]oxolan-3-yl]methyl]-2-methoxyphenol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24O5/c1-23-19-9-13(3-5-17(19)21)7-15-11-25-12-16(15)8-14-4-6-18(22)20(10-14)24-2/h3-6,9-10,15-16,21-22H,7-8,11-12H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ROGUIJKVZZROIQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)CC2COCC2CC3=CC(=C(C=C3)O)OC)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20956217 | |
Record name | 3,4-Divanillyltetrahydrofuran | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20956217 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
344.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-Divanillyltetrahydrofuran | |
CAS RN |
34730-78-4 | |
Record name | 3,4-Divanillyltetrahydrofuran | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=34730-78-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Creosol, alpha,alpha'-(tetrahydro-3,4-furandiyl)di- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034730784 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3,4-Divanillyltetrahydrofuran | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20956217 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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